molecular formula C10H13N3O B013792 N'-Nitrosoanabasine CAS No. 37620-20-5

N'-Nitrosoanabasine

Cat. No. B013792
CAS RN: 37620-20-5
M. Wt: 191.23 g/mol
InChI Key: BXYPVKMROLGXJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

NAB and related compounds like N-nitroso- and N-nitraminotetrazoles are synthesized from corresponding aminotetrazoles either directly by nitration or by dehydration of their nitrates. The process yields compounds with significant yields and has been characterized through various spectroscopic methods, including IR, Raman, NMR, mass spectrometry, and elemental analysis. The detailed molecular structures of these compounds have been determined through single-crystal X-ray diffraction (Karaghiosoff et al., 2006).

Molecular Structure Analysis

The molecular structure of NAB and its analogs has been extensively analyzed through single-crystal X-ray diffraction, revealing detailed insights into their solid-state structures. These studies provide a comprehensive understanding of the structure and bonding, including discussions on N,N rotational barriers and the theoretical basis of these observations through computational methods (Karaghiosoff et al., 2006).

Chemical Reactions and Properties

NAB undergoes various chemical reactions, including interactions with peroxytrifluoroacetic acid to yield nitramines. These reactions are part of broader studies that explore the reactivity and transformation pathways of nitrosamine compounds in synthetic and environmental contexts. The physicochemical properties of these compounds, such as detonation velocity and heat of formation, have been evaluated, indicating their potential application in different fields (Karaghiosoff et al., 2006).

Scientific Research Applications

  • Boyland, E., Roe, F., & Gorrod, J. (1964). They found that Nitrosoanabasine, possibly present in tobacco smoke, can induce benign and malignant tumors in rats when administered in their drinking water (Boyland, Roe, & Gorrod, 1964).

  • Bartsch, H., & Montesano, R. (1984). This study discussed the role of N-nitroso compounds (NOCs), including N'-Nitrosoanabasine, in carcinogenesis. They focused on tumor formation in various animal species and genetic effects (Bartsch & Montesano, 1984).

  • Hoffmann, D., Raineri, R., Hecht, S., Maronpot, R., & Wynder, E. (1975). They found a correlation between N'-Nitrosonornicotine (NNN) and N'-Nitrosoanabasine in chewing tobacco and cancer of the oral cavity and esophagus in humans (Hoffmann et al., 1975).

  • Hilfrich, J., Hecht, S., & Hoffmann, D. (1977). This study showed that N'-Nitrosonornicotine (NNN) is a moderately active tumorigenic agent in the upper respiratory tract of Syrian hamsters, while N'-Nitrosoanabasine (NAB) is inactive (Hilfrich, Hecht, & Hoffmann, 1977).

  • Cai, B., Ji, H., Fannin, F., & Bush, L. (2016). They indicated that the direct formation of N'-Nitrosonornicotine from nicotine is negligible in air-cured tobacco, suggesting a priority for the reduction of specific compounds to decrease N'-Nitrosoanabasine presence (Cai, Ji, Fannin, & Bush, 2016).

  • Amin, S., Desai, D., Hecht, S., & Hoffmann, D. (1996). This research identified N'-Nitrosoanabasine as a strong carcinogen found in tobacco smoke, ranking its potency in comparison to other similar compounds (Amin, Desai, Hecht, & Hoffmann, 1996).

  • Tricker, A., Ditrich, C., & Preussmann, R. (1991). They reported that N-nitrosoanabasine is found at significant levels in cigarette tobacco and mainstream smoke (Tricker, Ditrich, & Preussmann, 1991).

Future Directions

N’-Nitrosoanabasine is a tobacco-specific nitrosamine (TSNA). TSNAs are an important group of carcinogens found in tobacco and tobacco smoke. The levels of TSNAs in the human environment are a subject of ongoing research. These data can inform future tobacco product and human exposure evaluations and related regulatory activities .

properties

IUPAC Name

3-(1-nitrosopiperidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPVKMROLGXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021019
Record name Nitrosoanabasine
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Nitrosoanabasine

CAS RN

37620-20-5, 84237-39-8, 1133-64-8
Record name 3-(1-Nitroso-2-piperidinyl)pyridine
Source CAS Common Chemistry
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Record name N'-Nitrosoanabasine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(1-nitroso-2-piperidinyl)-, (+-)-
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Record name Nitrosoanabasine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Nitroso-2-piperidinyl)pyridine
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Record name N-NITROSOANABASINE, (RS)-
Source FDA Global Substance Registration System (GSRS)
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Record name N'-nitrosoanabasine
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URL http://www.hmdb.ca/metabolites/HMDB0041939
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
SS Hecht, R Young - Carcinogenesis, 1982 - academic.oup.com
We compared the metabolism in the F-344 rat of the moderately potent esophageal carcinogen N′ -nitrosonornicotine (NNN, 2′ -(3-pyridyl)-N-nitrosopyrrolidine) and its weakly active …
Number of citations: 24 0-academic-oup-com.brum.beds.ac.uk
SG Carmella, A Borukhova, D Desai… - Carcinogenesis, 1997 - academic.oup.com
… contain N -nitrosonornicotine (NNN), N -nitrosoanabasine … material eluting from 0–3 min after 3-acetylpyridine, fraction 4 comprised cotinine, NNN, NNAL, N -nitrosoanabasine (NAB) …
Number of citations: 69 0-academic-oup-com.brum.beds.ac.uk
KD Brunnemann, D Hoffmann - Critical reviews in toxicology, 1991 - Taylor & Francis
… out the possible role of N’-nitrosoanabasine as a carcinogen in … also reported that N’-nitrosoanabasine gives rise to benign as well … of a fourth TSNA, N’-nitrosoanabasine (NAB).20 …
X Liu, J Zhang, L Wang, B Yang, C Zhang, W Liu… - Chemico-Biological …, 2016 - Elsevier
N′-Nitrosonornicotine (NNN) is considered to be one of the most carcinogenic compounds of the four conventionally measured tobacco-specific N-nitrosamines (TSNAs). In order to …
G Scherer, M Scherer, J Mütze… - Chemical Research in …, 2022 - ACS Publications
… In a clinical study comprising a period of 74 h under confinement, we investigated the exposure to NNK, NNN, N′-nitrosoanabasine (NAB), and N′-nitrosoanatabine (NAT) as well as …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
JR Shifflett, L Watson, DJ McNally, DZ Bezabeh - Chromatographia, 2018 - Springer
The US Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for collecting Federal excise taxes on tobacco products. Tobacco products in the USA may fall into several …
G Scherer, G Gilch, D Köhler, W Völkel… - The MAK‐Collection …, 2002 - Wiley Online Library
… The parameters in question are N‐nitrosoanabasine (NAB), N‐nitrosoanatabine (NAT), N‐nitrosonornicotine (NNN) and 4‐(methylnitrosamino)‐1‐(3‐pyridyl)‐1‐butanol (NNAL). NNAL …
CT Wilkinson - 2017 - scholarscompass.vcu.edu
… (NNN), 4-(methylnitrosamino)-1(3pyridyl)-1-butanone (also known as NNK, an acronym for nicotine-derived nitroso ketone), N-nitrosoanatabine (NAT), and N-nitrosoanabasine (NAB). …
Number of citations: 1 scholarscompass.vcu.edu
KD Brunnemann, L Genoble, D Hoffmann - Carcinogenesis, 1987 - academic.oup.com
… iso-NNAL was present in con centrations ranging from 0.07 to 2.5 ppm whereas other tobacco-specific N -nitrosamines, N -nitrosonornicotine, N -nitrosoanatabine, N -nitrosoanabasine …
Number of citations: 46 0-academic-oup-com.brum.beds.ac.uk
B Chen, Y Qian, M Wu, L Zhu, B Hu… - Environmental Science & …, 2015 - ACS Publications
We report here that tobacco-specific nitrosamines (TSNAs) are produced from specific tobacco alkaloids during water chloramination. To identify the specific precursors for the formation …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk

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